molecular formula C22H26BF4N3O B13898498 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

Cat. No.: B13898498
M. Wt: 435.3 g/mol
InChI Key: NXWUMRJOVSAQRR-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a complex organic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and is further substituted with benzyl and tert-butylphenyl groups. The tetrafluoroborate anion is often used to stabilize the cationic form of the compound.

Preparation Methods

The synthesis of 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate typically involves multiple steps. The synthetic route generally starts with the preparation of the triazole ring, followed by the formation of the oxazine ring. The benzyl and tert-butylphenyl groups are introduced through substitution reactions. The final step involves the formation of the tetrafluoroborate salt to stabilize the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The benzyl and tert-butylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and oxazine rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The benzyl and tert-butylphenyl groups enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other triazolo-oxazines and triazole derivatives. For example:

Properties

Molecular Formula

C22H26BF4N3O

Molecular Weight

435.3 g/mol

IUPAC Name

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

InChI

InChI=1S/C22H26N3O.BF4/c1-22(2,3)18-9-11-19(12-10-18)25-16-24-20(14-26-15-21(24)23-25)13-17-7-5-4-6-8-17;2-1(3,4)5/h4-12,16,20H,13-15H2,1-3H3;/q+1;-1

InChI Key

NXWUMRJOVSAQRR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4

Origin of Product

United States

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